molecular formula C12H10F3N3O2 B14029238 Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate

Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate

Cat. No.: B14029238
M. Wt: 285.22 g/mol
InChI Key: CQFRCJNDHXSWQK-ZDLGFXPLSA-N
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Description

Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate typically involves the reaction of ethyl cyanoacetate with 3-(trifluoromethyl)phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product by the elimination of water.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent in various applications.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl benzoate: An ester used in the synthesis of other organic compounds.

Uniqueness

Ethyl (E)-2-cyano-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with enhanced potency and selectivity.

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

ethyl (2Z)-2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10(7-16)18-17-9-5-3-4-8(6-9)12(13,14)15/h3-6,17H,2H2,1H3/b18-10-

InChI Key

CQFRCJNDHXSWQK-ZDLGFXPLSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC(=C1)C(F)(F)F)/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N

Origin of Product

United States

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